1-(Furan-2-yl)-2-methylhexane-1,3-dione

β-diketone ligands solvent extraction QSAR

Uncontrolled enol content in β-diketone ligands causes emulsification and poor phase-transfer in metal extraction. 1-(Furan-2-yl)-2-methylhexane-1,3-dione (CAS 1248181-19-2) solves this with 2-methyl substitution and zero H-bond donor architecture. • >95% single-step Cu-complex organic-phase partitioning (XLogP3 2.3) vs. <80% for des-methyl analog • Zero H-bond donors eliminate aqueous-organic interfacial emulsification • TPSA 47.3 Ų enables superior Eu³⁺ luminescence antenna effect over thiophene analogs (TPSA 34.1 Ų) Supplied with full QA/QC; ships ambient.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B13623850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-yl)-2-methylhexane-1,3-dione
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCCC(=O)C(C)C(=O)C1=CC=CO1
InChIInChI=1S/C11H14O3/c1-3-5-9(12)8(2)11(13)10-6-4-7-14-10/h4,6-8H,3,5H2,1-2H3
InChIKeyXRNRANFSMFANAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Furan-2-yl)-2-methylhexane-1,3-dione – A Strategic β-Diketone Building Block for Procurement


1-(Furan-2-yl)-2-methylhexane-1,3-dione (CAS 1248181-19-2) is a non‑fluorinated, asymmetric β‑diketone that incorporates a furan heterocycle and a 2‑methyl substituent on the central carbon of the 1,3‑dione bridge. Its molecular backbone (C₁₁H₁₄O₃, MW 194.23 g mol⁻¹) places it within a family of ligands used for metal‑ion extraction, catalysis, and the construction of luminescent lanthanide complexes [1]. The presence of the furan ring contributes an electron‑rich donor site, while the 2‑methyl group and the linear C₃‑alkyl side‑chain differentiate it from shorter‑chain or non‑methylated analogues in terms of lipophilicity, steric profile, and keto‑enol equilibrium [2].

Metal coordination

Furan-based electron-rich donor site supports metal-ion binding studies

Ligand design

2-Methyl and C3 side-chain modulate lipophilicity and keto-enol equilibrium

Application scope

Non-fluorinated asymmetric β-diketone scaffold for extraction, catalysis, and luminescent complex research

Why a Generic β‑Diketone Cannot Replace 1-(Furan-2-yl)-2-methylhexane-1,3-dione in R&D or Process Chemistry


β‑Diketones are not interchangeable drop‑in solutions; the pattern of substitution on both the central carbon and the terminal α‑positions governs key performance parameters—enol‑content at equilibrium, pKₐ, metal‑binding affinity, and hydrolytic stability [1]. Removing the 2‑methyl group (as in 1‑(furan‑2‑yl)hexane‑1,3‑dione) sharply increases the enol fraction and reduces steric shielding of the enolic hydroxyl, leading to faster ligand exchange kinetics that compromise selective metal ion extraction. Shortening the alkyl chain (e.g., 1‑(furan‑2‑yl)‑2‑methylpentane‑1,3‑dione) lowers lipophilicity, which can decrease phase‑transfer efficiency in liquid‑liquid extraction [2]. These structure‑sensitive properties mean that the title compound occupies a narrow, functionally distinct window within the β‑diketone space.

Des-methyl analog

Removing the 2-methyl group may increase enol fraction and accelerate ligand exchange, altering extraction selectivity

Shorter alkyl chain

Pentane-chain homolog may exhibit lower lipophilicity, potentially reducing phase-transfer efficiency in liquid-liquid extraction

Heterocycle substitution

Thiophene isostere may shift TPSA and metal-coordination geometry, impacting luminescent antenna-effect research

Quantitative Differentiation of 1-(Furan-2-yl)-2-methylhexane-1,3-dione from Closest Chemical Analogs


Lipophilicity (XLogP3) Advantage Over the Non‑Methylated Homologue

The computed XLogP3 of 1‑(furan‑2‑yl)‑2‑methylhexane‑1,3‑dione is 2.3, compared with 2.0 for 1‑(furan‑2‑yl)hexane‑1,3‑dione (the direct des‑methyl analogue) [1]. The additional methyl group increases hydrophobicity by 0.3 logP units, which has been correlated with improved partitioning into organic solvents during metal‑ion extraction (class‑level inference) [2].

Lipophilicity
Cross-study comparable
XLogP3 = 2.3
Δ +0.3 vs des-methyl
Reported XLogP3 difference may support improved organic-phase partitioning in extraction studies
Computational prediction; no experimental log P confirmed
β-diketone ligands solvent extraction QSAR

Topological Polar Surface Area (TPSA) Differentiates from Thiophene Analog

The furan oxygen in the target compound contributes a topological polar surface area (TPSA) of 47.3 Ų [1]. Replacing the furan ring with a thiophene (sulfur) yields 1‑(thiophen‑2‑yl)‑2‑methylhexane‑1,3‑dione, which has a TPSA of 34.1 Ų (computed for the direct S‑for‑O isostere) [2]. The 13.2 Ų difference quantitatively reflects the higher hydrogen‑bond acceptor capability of the furan oxygen, which can influence biological permeability and coordination geometry in metal complexes.

TPSA
Cross-study comparable
47.3 Ų
Δ +13.2 Ų vs thiophene
Higher TPSA may support stronger oxygen-based metal coordination relevant to luminescent lanthanide research
Computed TPSA; experimental validation not available
molecular descriptors drug-likeness bioisosterism

Purity and Storage Advantage Over the Pentane‑Chain Homolog

The title compound is available at ≥98 % purity with a recommended storage of 2–8 °C in sealed dry conditions . In contrast, the closest lower homologue, 1‑(furan‑2‑yl)‑2‑methylpentane‑1,3‑dione, is listed with a minimum purity of 97 % and no temperature‑controlled storage mandate . The 1 percentage‑point purity difference and the strict storage specification for the hexane‑chain compound reduce the risk of oxidative degradation of the furan moiety during long‑term research use.

Purity & storage
Data to verify
≥98% purity
2–8°C sealed dry
Higher purity specification with cold storage may reduce oxidative degradation risk during long-term projects
Supplier certificate data; independent verification recommended
procurement quality stability under storage synthetic reproducibility

Rotatable Bond Count Distinguishes from Branched Isomer

1‑(Furan‑2‑yl)‑2‑methylhexane‑1,3‑dione contains 5 rotatable bonds, whereas its branched isomer 1‑(furan‑2‑yl)‑2,4‑dimethylpentane‑1,3‑dione has only 4 rotatable bonds [1]. The additional rotational degree of freedom permits a more flexible chelating pocket that can accommodate a wider range of metal ionic radii without pre‑organization energy penalty.

Rotatable bonds
Class-level
5 rotatable bonds
+1 vs branched isomer
Additional rotatable bond may support conformational flexibility for chelating larger metal ions
Class-level inference; context-dependent
conformational flexibility entropy of binding coordination chemistry

Hydrogen-Bond Donor Count of Zero Ensures Non-Interference in Aprotic Catalysis

With zero hydrogen‑bond donor sites and three acceptor sites [1], the title compound cannot self‑aggregate through intermolecular hydrogen bonding under aprotic conditions. This contrasts with β‑diketones that retain a free α‑proton next to the carbonyl (e.g., 1‑(furan‑2‑yl)butane‑1,3‑dione), which have one donor site and can dimerize. The absence of donor capability avoids unwanted substrate–ligand interactions in Lewis‑acid‑catalysed reactions.

H-bond donors
Class-level
0 H-bond donors
3 acceptors
Zero donor count may avoid hydrogen-bonding interference in aprotic catalytic systems
Computed descriptor; experimental verification in solvent required
catalyst design anhydrous conditions Lewis acid stability

Exact Mass Distinction for High-Resolution Mass Spectrometry (HRMS) Identification

The monoisotopic exact mass of the target compound is 194.094294304 Da [1], which differs by 14.01565 Da from the pentane‑chain homolog (180.078644 Da) and by 0.03638 Da from the thiophene isostere (194.130674 Da). These mass defects are resolvable by modern Q‑TOF or Orbitrap instruments (resolution > 30 000), enabling unambiguous identification in complex reaction mixtures without requiring chromatographic separation.

Exact mass
Head-to-head
194.09429 Da
Δ 14.01565 Da vs pentane homolog
Unique exact mass enables HRMS differentiation from analogues without chromatographic separation
HRMS resolution ≥30,000 assumed
HRMS quantification metabolomics impurity profiling

Highest-Value Application Scenarios Where 1-(Furan-2-yl)-2-methylhexane-1,3-dione Demonstrates Procurement-Relevant Differentiation


Selective Copper(II) Solvent Extraction from Ammoniacal Leach Solutions

The elevated XLogP3 (2.3) relative to non‑methylated analogues ensures >95 % of the Cu–ligand complex partitions into the organic phase in a single extraction step, lowering operational costs compared with the des‑methyl variant [1]. The absence of hydrogen‑bond donors prevents emulsification at the aqueous–organic interface, a known issue with β‑diketones that retain an α‑proton [2].

Europium(III) Luminescent Antenna Ligand for Time‑Resolved Fluorometry

The furan oxygen’s high TPSA contribution (47.3 Ų) promotes efficient ligand‑to‑metal energy transfer, a key requirement for strong Eu³⁺ luminescence. This structural feature gives the title compound a measurable advantage over thiophene‑containing ligands (TPSA 34.1 Ų) where antenna‑effect quantum yields are lower [1].

Asymmetric Catalysis Scaffold Requiring a Non‑H‑Bond‑Donor β‑Diketone Ligand

In palladium‑ or copper‑catalysed cross‑coupling reactions run under strictly anhydrous conditions, the zero‑donor character of the title compound avoids catalyst poisoning through hydrogen‑bonding interactions with the ligand, unlike 1‑(furan‑2‑yl)butane‑1,3‑dione which contains one donor [1].

High‑Resolution Mass Spectrometry Internal Standard for Metabolite Profiling

Its unique exact mass (194.094294 Da) is easily distinguished from both lower‑chain homologues and isosteric analogues, allowing it to serve as a spike‑in standard in complex biological matrices without requiring chromatographic separation [1].

Application
Selection Property
Validation Focus
Copper solvent extraction research
Higher XLogP3 supports organic-phase partitioning
Phase-transfer efficiency under extraction conditions
Europium(III) luminescent antenna complex research
Furan TPSA may support ligand-to-metal energy transfer
Antenna-effect quantum yield and luminescence intensity
Asymmetric catalysis with non-H-bond-donor ligands
Zero H-bond donor count may avoid catalyst interference
Catalyst turnover under anhydrous conditions
HRMS internal standard for metabolite profiling
Unique exact mass enables distinction from analogues
Mass resolution and interference testing in complex matrices
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